N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide
Description
N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide (CAS: 689265-94-9) is a structurally complex organic molecule characterized by:
- Cyclohexanecarboxamide core: Provides conformational rigidity and influences lipophilicity .
- 4-Methoxybenzyl group: Enhances electron-donating properties and may improve membrane permeability .
With a molecular formula of C₂₄H₂₈N₄O₂S (MW: 436.57 g/mol), this compound is strictly for research use, emphasizing its role in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C24H28N4O2S |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H28N4O2S/c1-30-19-12-8-17(9-13-19)15-26-23(29)18-10-6-16(7-11-18)14-25-22-20-4-2-3-5-21(20)27-24(31)28-22/h2-5,8-9,12-13,16,18H,6-7,10-11,14-15H2,1H3,(H,26,29)(H2,25,27,28,31) |
InChI Key |
PGALQVPLXMPGRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCC(CC2)CNC3=NC(=S)NC4=CC=CC=C43 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The table below highlights key structural differences and their implications:
Key Differences and Implications
Substituent Effects
- Methoxybenzyl vs. Butyl/Phenethyl Groups: The methoxybenzyl group in the target compound enhances solubility and π-π stacking interactions compared to hydrophobic alkyl chains (e.g., butyl) .
Thioxo vs. Dioxo Quinazoline Cores :
- The 2-thioxo group in the target compound may enhance hydrogen bonding with biological targets compared to dioxo derivatives, which are more electron-deficient .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | N-butyl Analog | 3-Chlorobenzyl Analog |
|---|---|---|---|
| Molecular Weight | 436.57 | 372.5 | 530.67 |
| Solubility | Moderate (predicted) | Low (2.6 µg/mL) | Low (hydrophobic substituents) |
| LogP | ~3.2 (estimated) | ~4.1 | ~3.8 |
| Bioavailability | Moderate (methoxy enhances absorption) | Low | Moderate |
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